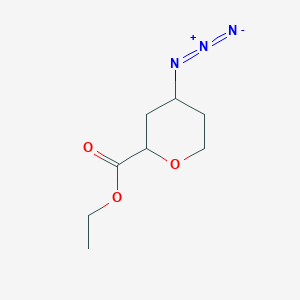

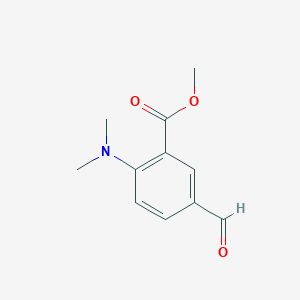

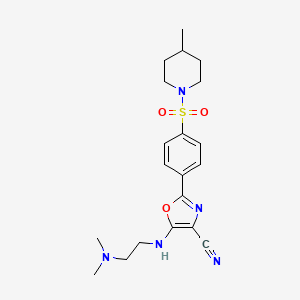

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole” is a derivative of the neonicotinoid class of insecticides, which includes compounds like Thiacloprid and Imidacloprid . Neonicotinoids are neuro-active insecticides modeled after nicotine .

Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions involving “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole”. Neonicotinoids like Imidacloprid do undergo metabolic reactions in organisms, leading to various metabolites .Scientific Research Applications

Heterocyclic Synthesis and Potential Antimicrobial Agents

- The synthesis of pyrimido[1,6-a]benzimidazoles and their chloro derivatives has been explored for their potential as antimicrobial agents. Researchers have developed methods to convert chloro compounds into various derivatives, including azido, amino, and methoxy derivatives, highlighting the versatility of benzimidazole compounds in heterocyclic synthesis and their potential applications in developing new antimicrobial agents (Badawey et al., 1989).

Fluorescent Probes for DNA Detection

- Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their synthesis was achieved using microwave-assisted protocols, and the compounds exhibited enhanced fluorescence emission intensity, offering applications as DNA-specific fluorescent probes (Perin et al., 2011).

Antifungal, Insecticidal, and Herbicidal Activities

- Benzimidazole derivatives have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. The studies found that certain structural features, such as chloro and trifluoromethyl groups, significantly contribute to the bioactivity of these compounds, highlighting their potential in agricultural applications (Hisano et al., 1982).

Anticonvulsant Properties

- Research into 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives has demonstrated their potential anticonvulsant properties, with specific substitutions at various positions enhancing the activity. This suggests a promising avenue for the development of new anticonvulsant medications (Chimirri et al., 2001).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors opens up potential applications in protecting metal surfaces in industrial environments (Khaled, 2003).

properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-hexylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3/c1-2-3-4-7-12-22-16-9-6-5-8-15(16)21-18(22)14-10-11-17(19)20-13-14/h5-6,8-11,13H,2-4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGSHLUMOSSESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

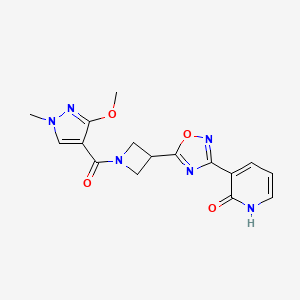

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

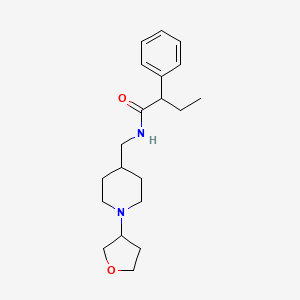

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)